molecular formula C18H16N4 B2693210 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 466668-19-9

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile

Cat. No. B2693210
M. Wt: 288.354
InChI Key: ICEBJEMXNCOHAB-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile, also known as MITA, is a chemical compound that has drawn significant attention in the scientific research community due to its potential applications in cancer treatment.

Scientific Research Applications

Chemical Stability in Alkaline Conditions

Imidazoline, a functional group related to the structure of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile, demonstrates chemical stability in alkaline conditions, which is crucial for applications like the extraction of gold cyanide from alkaline cyanide leach liquors. The stability is influenced by the attachment to acrylonitrile and a polystyrene matrix, which undergoes hydrolysis to form an amide group. This chemical behavior suggests potential utility in specialized resins for industrial applications (Schwellnus & Green, 1990).

Biological Activity and Therapeutic Potential

Research on structurally similar compounds reveals the therapeutic potential of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile derivatives. A study demonstrated that compounds blending two pharmacophores can exhibit significant anticancer, antioxidant, and anti-inflammatory properties. This suggests that modifications to the (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile structure could yield compounds with valuable biological activities (Bhale et al., 2018).

Catalytic Activity in Organic Reactions

The compound's related structures have been shown to have intrinsic catalytic activity, highlighting their potential in facilitating organic reactions such as the Baylis–Hillman reaction. This demonstrates the compound's potential application in synthetic chemistry to promote efficient bond-forming reactions, indicating a broad area of research and application in developing new synthetic methodologies (Souza & Vasconcellos, 2004).

properties

IUPAC Name

(E)-3-(4-methylanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-13-7-9-15(10-8-13)20-12-14(11-19)18-21-16-5-3-4-6-17(16)22(18)2/h3-10,12,20H,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEBJEMXNCOHAB-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile

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